molecular formula C7H9N3O3S B1316893 Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid CAS No. 83244-83-1

Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid

Cat. No.: B1316893
CAS No.: 83244-83-1
M. Wt: 215.23 g/mol
InChI Key: RFBJGOACSXXVNU-UHFFFAOYSA-N
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Description

Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a propyl group attached to the thiadiazole ring and an oxoaminoacetic acid moiety. It has garnered interest due to its potential biological activities and applications in various fields.

Scientific Research Applications

Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid has several scientific research applications:

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind effectively with α, β tubulin proteins, which are crucial for cell division and structure . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the cytotoxic activity on A-549 (lung carcinoma) cells, indicating its potential as an anti-cancer agent . Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to tubulin proteins inhibits their polymerization, which is essential for cell division . This inhibition can result in cell cycle arrest and apoptosis, making it a potential candidate for cancer therapy. Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been observed to cause sustained changes in cellular function, including alterations in cell proliferation and viability. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-cancer activity, without significant toxicity . At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal physiological processes. Understanding the dosage effects is essential for determining the therapeutic window and ensuring the compound’s safe use in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety . Detailed studies on its metabolic pathways are necessary to optimize its therapeutic potential and minimize adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding its transport and distribution is crucial for predicting its pharmacokinetics and optimizing its delivery to target tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles, influencing its interactions with biomolecules and its overall efficacy. Detailed studies on its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-1,3,4-thiadiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps such as crystallization or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: A basic thiadiazole structure without the propyl group or oxoaminoacetic acid moiety.

    1,3,4-Oxadiazole: Similar to thiadiazole but with an oxygen atom instead of sulfur.

    5-Phenyl-1,3,4-thiadiazole: Contains a phenyl group instead of a propyl group.

Uniqueness

Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c1-2-3-4-9-10-7(14-4)8-5(11)6(12)13/h2-3H2,1H3,(H,12,13)(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBJGOACSXXVNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001194488
Record name 2-Oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83244-83-1
Record name 2-Oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83244-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.